molecular formula C7H17O4P B12561112 [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester CAS No. 178759-66-5

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester

Cat. No.: B12561112
CAS No.: 178759-66-5
M. Wt: 196.18 g/mol
InChI Key: KWNMQIWYIFTQKQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester is an organophosphorus compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a phosphonic acid ester group, which imparts unique chemical properties and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester typically involves the reaction of phosphorus trichloride with ethanol under controlled conditions. The reaction proceeds as follows:

[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]

This reaction is carried out in a solvent such as benzene, and the temperature is maintained between 10-20°C to ensure the controlled addition of phosphorus trichloride . The resulting product is then purified through distillation or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency. Industrial production often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of antiviral or antibacterial applications .

Comparison with Similar Compounds

[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxypropyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

178759-66-5

Molecular Formula

C7H17O4P

Molecular Weight

196.18 g/mol

IUPAC Name

(2S)-1-diethoxyphosphorylpropan-2-ol

InChI

InChI=1S/C7H17O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h7-8H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

KWNMQIWYIFTQKQ-ZETCQYMHSA-N

Isomeric SMILES

CCOP(=O)(C[C@H](C)O)OCC

Canonical SMILES

CCOP(=O)(CC(C)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.